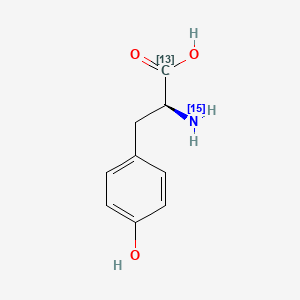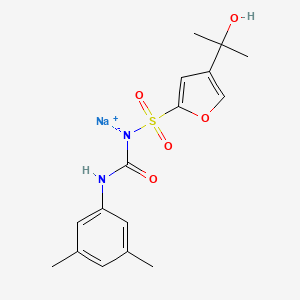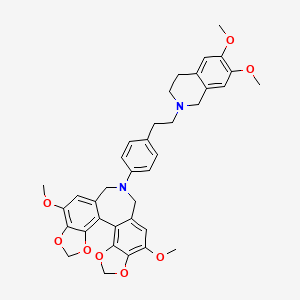
Floramanoside C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Floramanoside C is a flavonol glycoside isolated from the flowers of Abelmoschus manihot, a plant belonging to the Malvaceae family. This compound has garnered attention due to its antioxidative properties and its ability to inhibit aldose reductase, an enzyme involved in diabetic complications .
Méthodes De Préparation
Floramanoside C is typically extracted from the dried flowers of Abelmoschus manihot. The extraction process involves refluxing the flowers with 95% ethanol three times, followed by column chromatography using D101 resin with water, 70% ethanol, and 95% ethanol as eluents . The 70% ethanol-eluted fraction is then subjected to normal- and reversed-phase silica gel, Sephadex LH-20 column chromatographies, and finally high-performance liquid chromatography (HPLC) to isolate this compound .
Analyse Des Réactions Chimiques
Floramanoside C undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents, leading to the formation of oxidized derivatives.
Substitution: this compound can undergo substitution reactions, particularly involving its hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Floramanoside C has several scientific research applications:
Mécanisme D'action
Floramanoside C exerts its effects primarily through its antioxidative properties and its ability to inhibit aldose reductase. The compound scavenges free radicals, thereby reducing oxidative stress. Additionally, by inhibiting aldose reductase, this compound helps prevent the accumulation of sorbitol in tissues, which is a key factor in diabetic complications .
Comparaison Avec Des Composés Similaires
Floramanoside C is one of several flavonol glycosides isolated from Abelmoschus manihot. Similar compounds include:
- Floramanoside A
- Floramanoside B
- Floramanoside D
- Floramanoside E
- Floramanoside F
Compared to these compounds, this compound is unique due to its specific molecular structure and its potent antioxidative and aldose reductase inhibitory activities .
Propriétés
Formule moléculaire |
C21H18O15 |
|---|---|
Poids moléculaire |
510.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,5,7-trihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-8-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O15/c22-5-3-8(25)17(35-21-15(31)12(28)14(30)19(36-21)20(32)33)18-9(5)11(27)13(29)16(34-18)4-1-6(23)10(26)7(24)2-4/h1-3,12,14-15,19,21-26,28-31H,(H,32,33)/t12-,14-,15+,19-,21+/m0/s1 |
Clé InChI |
RZEQJINQXOBMCE-ORYXKJSJSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |
SMILES canonique |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate](/img/structure/B12388253.png)


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388259.png)



